molecular formula C4H7FO2 B12980375 (R)-3-Fluoro-2-methylpropanoic acid

(R)-3-Fluoro-2-methylpropanoic acid

Cat. No.: B12980375
M. Wt: 106.10 g/mol
InChI Key: IGWDEZHXQDTZQV-VKHMYHEASA-N
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Description

®-3-Fluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-2-methylpropanoic acid can be achieved through several methods. One common approach involves the fluorination of 2-methylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-3-Fluoro-2-methylpropanoic acid may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoro-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in ®-3-Fluoro-2-methylpropanoic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

®-3-Fluoro-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Fluoro-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Fluoro-2-methylpropanoic acid: The enantiomer of ®-3-Fluoro-2-methylpropanoic acid, which has different biological activities due to its chiral nature.

    3-Fluoropropanoic acid: A similar compound without the methyl group, which may have different reactivity and applications.

    2-Fluoro-2-methylpropanoic acid: A structural isomer with the fluorine atom on a different carbon, leading to different chemical properties.

Uniqueness

®-3-Fluoro-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methyl group

Properties

Molecular Formula

C4H7FO2

Molecular Weight

106.10 g/mol

IUPAC Name

(2R)-3-fluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H7FO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

IGWDEZHXQDTZQV-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CF)C(=O)O

Canonical SMILES

CC(CF)C(=O)O

Origin of Product

United States

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